
2-Aminopent-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopent-4-en-1-ol, also known as delta-amino-allyl alcohol, is an amino alcohol with the chemical formula C5H9NO. It has a molecular weight of 101.15 .
Molecular Structure Analysis
The InChI code for 2-Aminopent-4-en-1-ol is 1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Aminopent-4-en-1-ol has a molecular weight of 101.15 . It is a liquid at room temperature .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of 5-Aminopent-2-ene-4-inals : These compounds can be obtained by Pd(0)-catalyzed coupling of stannyl ynamines or silyl ynamines with 3-iodoacroleine. They react with acids like HCl or AcOH to give 5-amino-5-X-pentadienals, which are of interest for potential rearrangement reactions (Berger & Neuenschwander, 1995).
Influence of the Allylic Amino Group : The allylic amino group in N-substituted 3-aminopent-4-en-1-ols significantly impacts the π-facial stereoselectivity and reactivity in electrophilic additions to double bonds. The selectivity of iodoetherification of these compounds provides insight into the electronic effects of the N-substituents (Tamaru, Harayama, & Bando, 1993).
Rhodium-Catalyzed Reactions for Piperidinone Synthesis : Rhodium-catalyzed reactions of 5-aminopent-1-enes with carbon monoxide and hydrogen can yield 2-piperidinone derivatives under mild conditions. This process shows versatility with different amines (Anastasiou & Jackson, 1991).
Synthesis of α-Amino Acid Derivatives : Highly substituted α-amino esters can be prepared via a Pd(II)-catalyzed three-component coupling involving 2-aminopent-4-enoates. This method is significant for synthesizing tetrahydropyridines with α-amino ester groups (Hopkins & Malinakova, 2007).
Crystal and Molecular Structures Analysis : X-ray studies of amino-pent-3-en-2-ones reveal insights into bond lengths and intermolecular interactions, highlighting the classical N-H...O hydrogen bond's role in stabilizing these structures (Dobrynin et al., 2008).
Biological and Medicinal Applications
- Inhibition of Aldose Reductase : Synthesized (S)-2-amino-5-[aryl]pent-4-ynoic acids have been identified as selective and potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This research also involves molecular docking studies to understand binding modes (Parpart et al., 2015).
Catalytic and Industrial Applications
- Acid-Base Properties in Catalysis : The acid-base properties of various oxides have been investigated using calorimetric and catalytic methods. These studies involve the transformation of 4-methylpentan-2-ol to 4-methylpent-1-ene, a process relevant to polymer manufacturing (Cutrufello et al., 2002).
Enzymatic and Biochemical Research
Enzymatic Studies on Amino Acid Derivatives : The enzymatic action on stereoisomers of 2-amino-3-methylpent-4-enoic acid has been explored to secure stereochemically pure compounds. This research contributes to understanding the specificity and efficiency of enzymes like L-aminoacylase and L-amino acid oxidase (Bakke, Ohta, Kazmaier, & Sugai, 1999).
Characterization of Hydratase Enzymes : Studies on 2-hydroxypentadienoic acid hydratase, involved in bacterial degradation of aromatic compounds, have provided insights into the enzyme's kinetics, substrate specificity, and reaction mechanism (Pollard & Bugg, 1998).
Safety and Hazards
The safety data sheet (SDS) for 2-Aminopent-4-en-1-ol indicates that it is a hazardous substance. The pictograms GHS05 and GHS07 suggest that it may cause skin burns and eye damage, and may be harmful if inhaled .
Relevant Papers I found some references to 2-Aminopent-4-en-1-ol in the technical documents and MSDS provided by Sigma-Aldrich . These documents might contain more detailed information about the compound.
特性
IUPAC Name |
2-aminopent-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZXECFPTUZDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

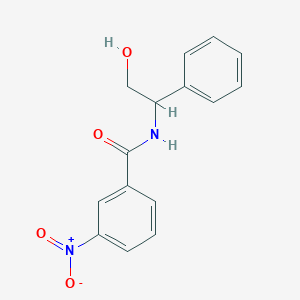
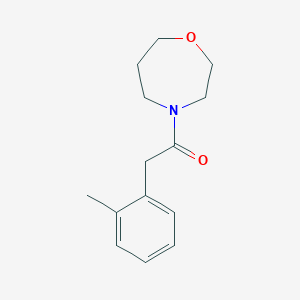
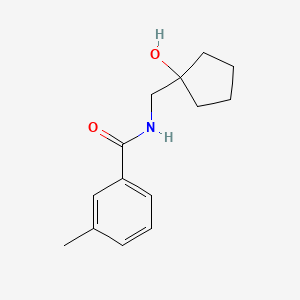
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2433416.png)

![7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433419.png)
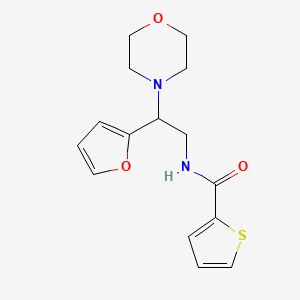
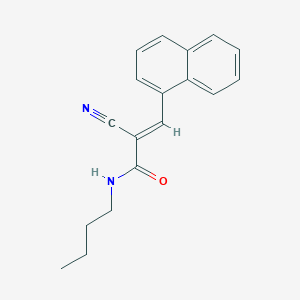
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2433423.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2433425.png)
![1,3-dimethyl-7-(thiophen-2-yl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433431.png)
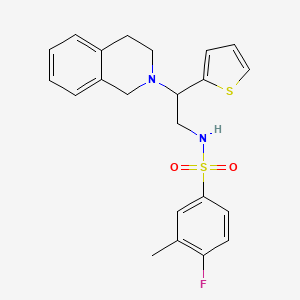
![[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2433433.png)
![2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2433434.png)